Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate
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Overview
Description
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, and supramolecular structures
Preparation Methods
The synthesis of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:
Homo and Heterocoupling of Pyridine Derivatives: The synthesis begins with the coupling of pyridine derivatives in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the cytotoxic effects observed in cancer cells.
Comparison with Similar Compounds
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and supramolecular structures.
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid: An anticancer agent with a similar fluorinated bipyridine structure.
The uniqueness of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate lies in its specific substitution pattern and the presence of the fluorine atom, which enhances its chemical stability and biological activity.
Properties
CAS No. |
1346686-95-0 |
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Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
methyl 5-(6-fluoropyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 |
InChI Key |
NBGQCGQPLKLLGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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